5-Fluoro-1H-pyrazol-1-ol
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Overview
Description
5-Fluoro-1H-pyrazol-1-ol is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and one fluorine atom. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities. The presence of the fluorine atom in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-pyrazol-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with fluorinated ketones or aldehydes under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as metal catalysts, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrazol-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazole.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
5-Fluoro-1H-pyrazol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its stability and biological activity.
Industry: It is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-pyrazol-1-ol involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound can inhibit certain enzymes or modulate receptor activity, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol: Another fluorinated pyrazole derivative with similar biological activities.
Pyrazoline derivatives: These compounds share the pyrazole core structure and exhibit a wide range of pharmacological activities.
Uniqueness
5-Fluoro-1H-pyrazol-1-ol is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to non-fluorinated pyrazoles. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
921604-94-6 |
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Molecular Formula |
C3H3FN2O |
Molecular Weight |
102.07 g/mol |
IUPAC Name |
5-fluoro-1-hydroxypyrazole |
InChI |
InChI=1S/C3H3FN2O/c4-3-1-2-5-6(3)7/h1-2,7H |
InChI Key |
OYQDRKTUDSWZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)O)F |
Origin of Product |
United States |
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